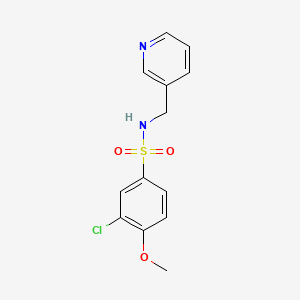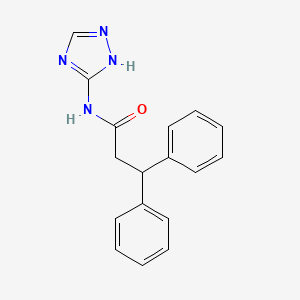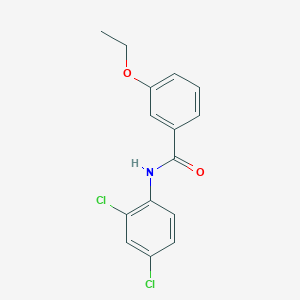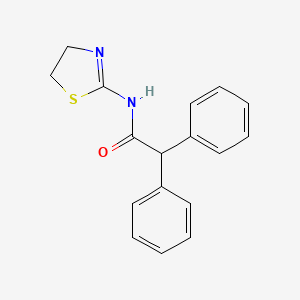![molecular formula C17H13ClN2O4 B5749545 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of CBB in cancer cells involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, CBB can induce the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response and ultimately, apoptosis.
Biochemical and Physiological Effects:
CBB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of the proteasome, and the labeling and detection of proteins. CBB has also been shown to have anti-inflammatory and antiviral properties.
実験室実験の利点と制限
One of the main advantages of using CBB in lab experiments is its ability to selectively label and detect proteins, allowing for the quantification and analysis of protein expression in various biological samples. However, CBB has some limitations, including its potential toxicity and the need for optimization of labeling conditions to minimize non-specific binding.
将来の方向性
There are several future directions for the study of CBB, including the development of more selective and potent proteasome inhibitors, the optimization of labeling conditions for improved protein detection, and the investigation of CBB's potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CBB in various biological systems.
Conclusion:
In conclusion, CBB is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ability to selectively label and detect proteins, induce apoptosis in cancer cells, and inhibit the proteasome make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in new areas of research.
合成法
The synthesis of CBB involves the condensation of 5-chloro-2-aminobenzoic acid with 4-(4-aminophenyl)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure CBB.
科学的研究の応用
CBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CBB has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. CBB has also been investigated for its potential use as an anti-inflammatory and antiviral agent.
In biochemistry, CBB has been used as a tool for protein labeling and detection. CBB can react with primary amines on proteins to form stable amide bonds, allowing for the detection and quantification of proteins in various biological samples.
In materials science, CBB has been used as a building block for the synthesis of functional materials such as fluorescent polymers and metal-organic frameworks.
特性
IUPAC Name |
4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPUSRDISDAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5749463.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5749472.png)
![3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5749474.png)

![N-isopropyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5749486.png)

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5749494.png)
![3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5749508.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)


![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)